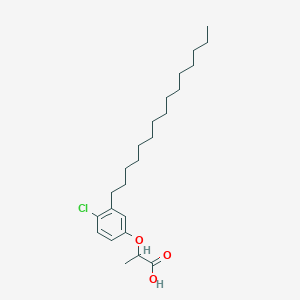
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid, also known as clofibric acid, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It belongs to the class of fibric acid derivatives, which are commonly used as lipid-lowering agents. Clofibric acid has been shown to have a variety of effects on the body, including its ability to regulate lipid metabolism, reduce inflammation, and modulate gene expression. In
Wissenschaftliche Forschungsanwendungen
Clofibric acid has been extensively studied for its pharmacological properties. It has been shown to have lipid-lowering effects by increasing the expression of lipoprotein lipase and reducing the production of very low-density lipoprotein. Clofibric acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Wirkmechanismus
Clofibric acid exerts its effects on the body by activating peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating lipid metabolism and inflammation. Clofibric acid specifically activates PPAR-alpha, which is predominantly expressed in the liver and plays a key role in lipid metabolism.
Biochemische Und Physiologische Effekte
Clofibric acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce serum triglyceride levels, increase high-density lipoprotein cholesterol levels, and reduce low-density lipoprotein cholesterol levels. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which can help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments is that it has well-established pharmacological properties and has been extensively studied. This makes it a reliable tool for studying lipid metabolism and inflammation. One limitation of using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is that it may have off-target effects on other pathways, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. One area of interest is its potential use as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is its potential use as a tool for studying the role of PPARs in lipid metabolism and inflammation. Additionally, further research is needed to better understand the potential off-target effects of 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid and how they may impact its use as a research tool.
Conclusion
In conclusion, 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid is a chemical compound that has been extensively studied for its biological and pharmacological properties. It has been shown to have lipid-lowering and anti-inflammatory effects, and exerts its effects on the body by activating PPARs. While there are advantages and limitations to using 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid in lab experiments, it remains a valuable tool for studying lipid metabolism and inflammation. Future research on 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid may lead to new therapeutic strategies for metabolic disorders and a better understanding of the role of PPARs in the body.
Synthesemethoden
Clofibric acid can be synthesized through a series of chemical reactions starting from 4-chloro-3-pentadecylphenol and 2-bromo propionic acid. The reaction involves the formation of an ester bond between the two compounds, followed by hydrolysis to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid. The yield of this synthesis method is relatively high, making it a cost-effective way to produce 2-(4-Chloro-3-pentadecylphenoxy)propanoic acid acid for research purposes.
Eigenschaften
CAS-Nummer |
111254-00-3 |
|---|---|
Produktname |
2-(4-Chloro-3-pentadecylphenoxy)propanoic acid |
Molekularformel |
C24H39ClO3 |
Molekulargewicht |
411 g/mol |
IUPAC-Name |
2-(4-chloro-3-pentadecylphenoxy)propanoic acid |
InChI |
InChI=1S/C24H39ClO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-19-22(17-18-23(21)25)28-20(2)24(26)27/h17-20H,3-16H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
BXCGNVVWPJBXIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl |
Synonyme |
2-(4-chloro-3-pentadecyl-phenoxy)propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydrofuro[2,3-c]pyridine](/img/structure/B55237.png)
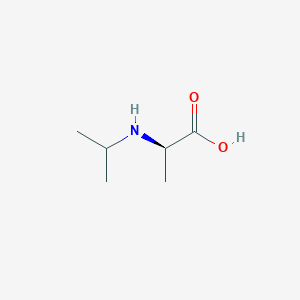
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
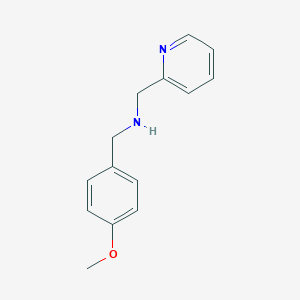
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
![1H-Pyrrole-2,5-dione, 1,1'-[1,3-phenylenebis(methylene)]bis[3-methyl-](/img/structure/B55246.png)
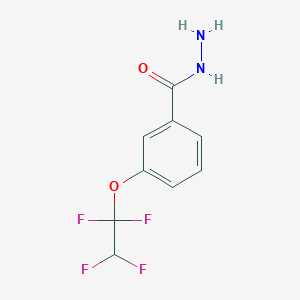
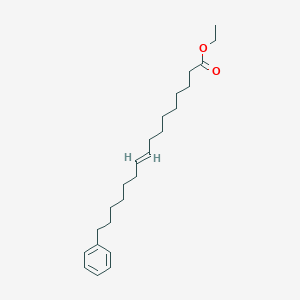
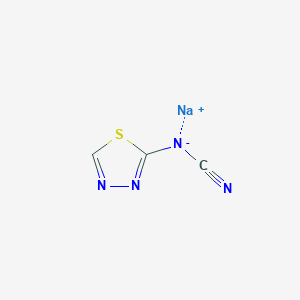
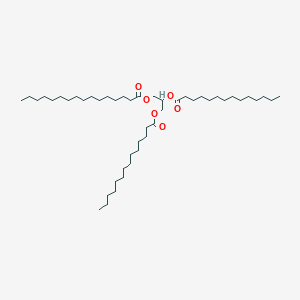
![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)

